2-(Fluoromethyl)pyridine

概要

説明

2-(Fluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated heterocycles. It is characterized by the presence of a fluoromethyl group attached to the second position of a pyridine ring. The incorporation of fluorine into organic molecules often results in significant changes in their biological and physicochemical properties, making fluorinated compounds highly valuable in various fields, including medicinal chemistry, agrochemistry, and materials science .

準備方法

Synthetic Routes and Reaction Conditions

-

Electrophilic Fluorination: : One common method for synthesizing 2-(Fluoromethyl)pyridine involves the electrophilic fluorination of 1,2-dihydropyridines using Selectfluor®. This reaction proceeds under mild conditions and results in the formation of fluorinated 3,6-dihydropyridines, which can be further converted to this compound by the elimination of hydrogen fluoride .

-

Finkelstein Reaction: : Another approach involves the reaction of 2-(chloromethyl)pyridine with potassium fluoride.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale adaptations of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

化学反応の分析

Types of Reactions

-

Substitution Reactions: : 2-(Fluoromethyl)pyridine can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents for these reactions include potassium fluoride and diethylamino sulfur trifluoride .

-

Oxidation and Reduction: : The compound can also participate in oxidation and reduction reactions, although specific examples of these reactions are less commonly reported in the literature.

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with potassium fluoride yields this compound itself, while reactions with other nucleophiles can produce a variety of substituted pyridines .

科学的研究の応用

Applications in Pharmaceuticals

2-(Fluoromethyl)pyridine and its derivatives have shown promising results in pharmaceutical applications:

- Antiviral Agents : The compound is utilized as a building block in the synthesis of antiviral drugs. For example, derivatives have been incorporated into structures that inhibit viral replication, particularly in HIV treatments.

- Antitumor Activity : Research indicates that certain derivatives exhibit cytotoxic effects against cancer cells. The incorporation of the fluoromethyl group enhances lipophilicity, which may improve cellular uptake and efficacy against tumors.

Agrochemical Applications

The agrochemical industry has also benefited from this compound:

- Pesticides and Herbicides : Compounds containing the fluoromethylpyridine moiety have been developed as effective pesticides. They demonstrate enhanced potency against pests while minimizing environmental impact.

- Fungicides : The compound has been integral in synthesizing fungicides that protect crops from fungal infections. Its unique chemical properties contribute to improved efficacy compared to traditional fungicides.

Antiviral Drug Development

A notable case study involves the synthesis of tipranavir, an HIV protease inhibitor that incorporates a trifluoromethylpyridine structure. This drug has been successful in clinical trials and showcases the potential for fluorinated pyridines in developing effective antiviral therapies.

Agrochemical Innovations

In another study, researchers synthesized a new class of herbicides based on this compound derivatives. These compounds exhibited superior efficacy against resistant weed species compared to existing herbicides, demonstrating their potential for agricultural use.

Data Tables

The following table summarizes key properties and applications of this compound derivatives:

| Compound Name | Application Type | Key Properties | Notable Uses |

|---|---|---|---|

| This compound | Antiviral | High lipophilicity | HIV protease inhibitors |

| 5-Fluoro-2-(fluoromethyl)pyridine | Antitumor | Enhanced cytotoxicity | Cancer treatment |

| 3-Fluoro-4-(fluoromethyl)pyridine | Pesticide | Broad-spectrum activity | Crop protection |

| 4-Fluoro-2-(fluoromethyl)pyridine | Fungicide | Effective against fungal pathogens | Agricultural fungicides |

作用機序

The mechanism of action of 2-(Fluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of the fluorine atom can influence the compound’s conformation, dipole moment, and overall reactivity, thereby affecting its biological activity .

類似化合物との比較

Similar Compounds

-

2-(Chloromethyl)pyridine: : This compound is similar to 2-(Fluoromethyl)pyridine but contains a chlorine atom instead of a fluorine atom. It is less commonly used due to the higher reactivity and toxicity of chlorine compared to fluorine .

-

2-(Bromomethyl)pyridine: : Another similar compound, 2-(Bromomethyl)pyridine, contains a bromine atom. It is also less stable and more reactive than its fluorinated counterpart .

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties, such as increased metabolic stability and altered electronic characteristics. These properties make it a valuable compound in various fields of research and industry .

生物活性

2-(Fluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by a fluoromethyl group attached to the pyridine ring, exhibits potential as an antimicrobial, anticancer, and antiviral agent. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

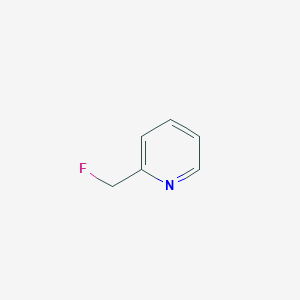

This compound can be synthesized through various methods, including halogenation and nucleophilic substitution reactions. Its structure can be represented as follows:

This compound's unique properties stem from the electronegative fluorine atom, which influences its reactivity and interaction with biological targets.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. A study reported that derivatives of trifluoromethyl pyridine exhibited potent antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | <0.03125 |

| This compound | E. faecalis | <0.125 |

| This compound | Klebsiella pneumoniae | 1-4 |

Antiviral Activity

Research indicates that compounds containing the pyridine structure exhibit antiviral properties. For instance, trifluoromethyl pyridines have shown effectiveness against viral infections, although specific data on this compound is limited. Related compounds have been noted for their ability to inhibit viral replication in vitro.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro tests revealed moderate anticancer activity against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), and A549 (lung cancer). Inhibition rates ranged from 40% to 64% at concentrations of 5 μg/mL, indicating promising activity compared to standard chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity of this compound

| Cell Line | Inhibition Rate (%) at 5 μg/mL |

|---|---|

| PC3 | 54.94 |

| K562 | 37.80 |

| A549 | 40.78 |

The biological activity of this compound is attributed to its ability to interact with key enzymes and proteins involved in cellular processes. For instance, compounds with similar structures have been shown to inhibit bacterial topoisomerases, crucial for DNA replication and repair . This inhibition leads to cell death in susceptible bacteria.

Case Studies

- Antibacterial Efficacy : A study evaluated the efficacy of various pyridine derivatives against multidrug-resistant bacterial strains. The results indicated that modifications at the pyridine ring significantly enhanced antibacterial potency, with some derivatives exhibiting synergistic effects when combined with existing antibiotics .

- Anticancer Research : In a preclinical study, compounds derived from fluorinated pyridines were tested for their anticancer effects in vivo using mouse models. The results demonstrated significant tumor growth inhibition compared to control groups, supporting the potential use of these compounds in cancer therapy .

特性

IUPAC Name |

2-(fluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJMLGJZQGGQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570797 | |

| Record name | 2-(Fluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142062-30-4 | |

| Record name | 2-(Fluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。